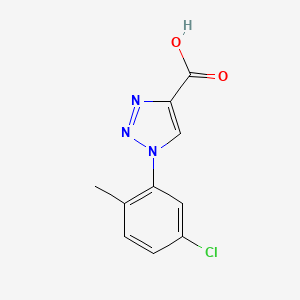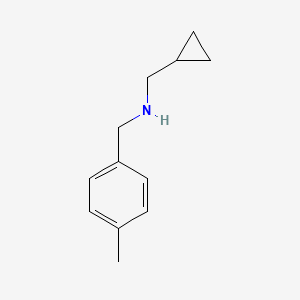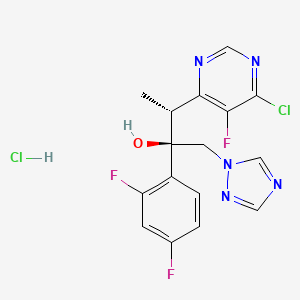
1-(5-chloro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid
Übersicht
Beschreibung
The compound “1-(5-chloro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid” is a complex organic molecule that contains several functional groups. It has a triazole ring, which is a five-membered ring with two nitrogen atoms, and a carboxylic acid group. The phenyl ring attached to the triazole ring has a chlorine atom and a methyl group as substituents .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the triazole ring and the carboxylic acid group would likely have a significant impact on its three-dimensional structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The carboxylic acid group is typically reactive and can undergo a variety of reactions, including esterification and amide formation. The triazole ring is generally stable but can participate in certain reactions under specific conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would affect properties like solubility, melting point, and boiling point .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Synthetic Approaches : A study by Liu et al. (2015) introduced a novel synthesis method for 1-methyl-4-phenyl-1H-1,2,3-triazole-5-carboxylic acid, highlighting its importance as an intermediate in drug synthesis. This method provides advantages in terms of stereoselectivity, ease of work-up, and good overall yield, showcasing the potential for synthesizing related compounds like the one of interest Liu et al. (2015).
Chemical Transformations : Research on the chemical reactivity of triazole derivatives, such as the ring transformations of 5-chloro-1,2,3-thiadiazole-4-carbaldehyde into 1,2,3-triazole-4-thiocarboxamides and subsequent conversion to triazole-4-carboxylic acids, provides insights into the versatile chemistry of triazole compounds. This reactivity is crucial for the development of new synthetic routes and compounds L'abbé et al. (1991).
Antibacterial Properties : A synthesis and study of 5-(1H-1,2,4-triazol-3-ylsulfanylmethyl)furan-2-carboxylic acids and their derivatives revealed antibacterial properties, suggesting the potential application of these compounds in developing new antibacterial agents. This underscores the broader implications of triazole chemistry in medicinal applications Ирадян et al. (2014).
Luminescence and Decarboxylation : Zhao et al. (2014) explored the synthesis of Cd(II) and Zn(II) complexes with 1,2,3-triazole derivatives, demonstrating an interesting in situ solvothermal decarboxylation phenomenon. These findings are relevant for materials science, particularly in the development of luminescent materials and the study of reaction mechanisms Zhao et al. (2014).
Wirkmechanismus
Target of Action
Without specific studies, it’s hard to predict the exact targets of this compound. It contains a triazole ring, which is a common motif in many pharmaceuticals and is known to interact with various biological targets .
Mode of Action
The mode of action would depend on the specific biological target. Triazoles often act by mimicking the structure of natural substrates, allowing them to bind to enzymes and other proteins .
Biochemical Pathways
Again, without specific information, it’s hard to say which biochemical pathways this compound might affect. Many drugs containing a triazole ring are involved in pathways related to cell signaling, dna synthesis, and protein production .
Pharmacokinetics
The pharmacokinetics of a compound depend on many factors, including its chemical structure, solubility, and the route of administration. Triazole-containing compounds are generally well-absorbed and can be metabolized by the liver .
Result of Action
The result of the compound’s action would depend on its specific targets and mode of action. Some possible effects could include changes in cell growth, alterations in gene expression, or modulation of immune responses .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(5-chloro-2-methylphenyl)triazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O2/c1-6-2-3-7(11)4-9(6)14-5-8(10(15)16)12-13-14/h2-5H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSZSPAVMGXKUSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2C=C(N=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[4-(2-Ethoxyethoxy)benzyl]-3-isopropoxyaniline](/img/structure/B1460720.png)
![[1-(2-Chlorobenzoyl)piperidin-4-yl]methanol](/img/structure/B1460722.png)

![N-[2-(4-methoxyphenyl)ethyl]cyclopentanamine](/img/structure/B1460724.png)
![8-Fluorooxazolo[4,5-c]quinoline](/img/structure/B1460727.png)


![2-[(Cyclohexylmethyl)sulfanyl]pyridine-3-carboxylic acid](/img/structure/B1460733.png)



![N-[(1-Methyl-1H-pyrazol-4-YL)methyl]propan-2-amine](/img/structure/B1460739.png)
![3-[(2-Aminophenyl)(methyl)amino]propanenitrile](/img/structure/B1460740.png)